Precyclemone B

描述

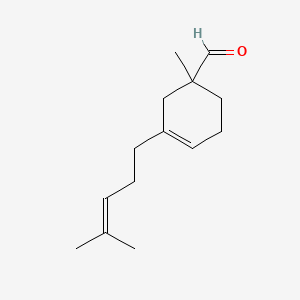

Precyclemone B is an organic compound with the molecular formula C13H20O. It is a derivative of cyclohexene, featuring a carboxaldehyde group and a complex side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

The synthesis of Precyclemone B can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with appropriate aldehydes under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.

科学研究应用

Chemistry

Precyclemone B serves as an intermediate in the synthesis of various organic compounds. It has been particularly noted for its role in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant Edoxaban. The engineering of E. coli esterase BioH improved the S-enantioselectivity from 32.3% to 70.9% through rational design.

Biology

Research has explored the biological activities of this compound, particularly its interactions with biomolecules. In vitro metabolism studies using rainbow trout have shown that this compound undergoes enzymatic degradation, which significantly impacts its bioconcentration factor (BCF) in aquatic organisms . This highlights its relevance in environmental toxicology.

Medicine

The therapeutic potential of this compound is an area of ongoing research, focusing on its effects on biological systems and possible applications in pharmacology.

Industrial Applications

This compound is widely used in the fragrance industry due to its unique scent profile, described as clean, fresh, and reminiscent of ozone . It enhances the olfactory characteristics of various products, including perfumes and personal care items.

Data Table: Summary of Applications

| Application Area | Specific Use | Methodology | Outcomes |

|---|---|---|---|

| Chemistry | Synthesis of (S)-3-cyclohexene-1-carboxylic acid | Enantioselective synthesis using engineered E. coli esterase | Improved S-enantioselectivity from 32.3% to 70.9% |

| Biology | Metabolic degradation studies | In vitro assays with trout S9 cell fractions | Significant impact on bioconcentration factor (BCF) |

| Medicine | Potential therapeutic applications | Ongoing research into biological effects | Not yet fully established |

| Industrial | Fragrance ingredient in perfumes | Addition to fragrance formulations | Enhanced scent profile contributing fresh outdoor notes |

Case Study 1: Metabolism in Aquatic Organisms

A study conducted on the metabolic stability of various fragrance materials, including this compound, utilized in vitro assays with rainbow trout to assess bioaccumulation potential. The findings indicated that even slow metabolic rates could greatly influence a chemical's bioaccumulation potential, emphasizing the importance of metabolic processes in predicting environmental impacts .

Case Study 2: Fragrance Development

This compound has been incorporated into notable fragrance formulations such as Dolce Vita and Cool Water for Men. Its use as a modifier enhances the overall scent profile by imparting fresh outdoor notes that are highly sought after in modern perfumery .

作用机制

The mechanism of action of Precyclemone B involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s structure allows it to participate in different chemical reactions, influencing its activity and interactions .

相似化合物的比较

Similar compounds to Precyclemone B include:

3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Known for its use in fragrances and as a plant metabolite.

3-Cyclohexene-1-carboxaldehyde: A simpler derivative with similar chemical properties.

1,2,3,6-Tetrahydrobenzaldehyde: Another related compound with applications in organic synthesis.

These compounds share structural similarities but differ in their specific functional groups and side chains, leading to unique properties and applications.

生物活性

Precyclemone B, also known as 1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carbaldehyde, is a synthetic fragrance compound predominantly used in the perfumery industry. Its biological activity is of interest due to its olfactory properties and potential interactions with biological systems. This article explores the biological activity of this compound, including its chemical structure, sensory attributes, and relevant research findings.

Chemical Structure

This compound has the following chemical structure:

Its molecular formula indicates a complex arrangement suitable for its application in fragrances, characterized by a fresh, ozonic scent reminiscent of citrus and marine notes.

Sensory Attributes

This compound is noted for its distinctive odor profile , which includes:

- Citrus : Provides a fresh and fruity character.

- Ozone : Imparts a clean and airy quality.

- Muguet : Adds floral undertones that enhance its complexity.

These attributes make it a popular choice in various fragrance formulations, including well-known brands such as Dolce Vita and Cool Water for Men .

Skin Sensitization Potential

Research has indicated that this compound exhibits low skin sensitization potential compared to other fragrance compounds. A comparative study showed that while Citral has a strong sensitization activity (positive at 7.7 µM), this compound does not surpass the threshold for a positive rating even at higher concentrations . This suggests that this compound may be safer for topical applications in cosmetic products.

Regulatory Status

This compound is recognized under various regulatory frameworks, including:

- CAS Number : 52474-60-9

- IFRA Classification : It is included in the International Fragrance Association (IFRA) standards, which assess the safety of fragrance materials used in consumer products .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Fragrance Diffusion Studies : Research highlighted that this compound significantly enhances the diffusion of fragrances when used as a modifier in perfume compositions. This property makes it valuable for creating long-lasting scents .

- Olfactory Impact Assessments : In consumer testing, fragrances containing this compound were reported to have a more pronounced olfactory impact compared to those without it. This suggests that it plays a crucial role in enhancing the overall fragrance experience .

- Comparative Reactivity Studies : The reactivity of this compound was assessed using methods such as the KeratinoSens® assay and Direct Peptide Reactivity Assay (DPRA). Results indicated that it has significantly lower reactivity than more potent sensitizers like Citral, affirming its suitability for use in sensitive applications .

Summary Table of Key Characteristics

| Characteristic | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 52474-60-9 |

| Odor Profile | Citrus, ozone, muguet |

| Skin Sensitization | Low sensitization potential |

| Regulatory Status | Compliant with IFRA standards |

| Applications | Widely used in perfumes |

常见问题

Basic Research Questions

Q. How can researchers characterize the physical and chemical properties of Precyclemone B for initial identification in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the structure (e.g., aldehyde protons at δ 9–10 ppm, cyclohexene protons at δ 5–6 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (206.32 g/mol) via high-resolution MS and compare fragmentation patterns with predicted analogs.

- Chromatography : Use GC or HPLC with a reference standard to assess purity and retention time under standardized conditions.

Tabulate observed vs. predicted values (e.g., boiling point: 280.3°C predicted vs. experimental; density: 0.938 g/cm³). Include error margins and calibration methods .

Q. What foundational steps should guide the design of a preclinical study on this compound’s olfactory receptor interactions?

- Methodological Answer :

- Hypothesis Framing : Link this compound’s structure (C₁₄H₂₂O) to known odorant-receptor binding motifs (e.g., terpenoid derivatives).

- In Vitro Assays : Use HEK293 cells expressing human olfactory receptors (ORs) for dose-response curves. Measure cAMP or calcium flux as activity indicators.

- Controls : Include structurally similar compounds (e.g., Vernaldehyde analogs) to isolate specificity.

Follow NIH preclinical reporting guidelines for replication (e.g., sample size justification, statistical power) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables (e.g., receptor isoforms, solvent polarity, concentration ranges) across conflicting studies.

- Statistical Reassessment : Apply multivariate regression to isolate confounding factors (e.g., purity discrepancies, batch effects).

- Replication Studies : Standardize protocols (e.g., cell lines, buffer pH) using guidelines from preclinical checklists .

Q. What strategies optimize the synthetic pathway of this compound to improve yield and enantiomeric purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for ring-closing metathesis), temperature, and solvent polarity.

- Analytical Validation : Use chiral HPLC to quantify enantiomeric excess. Optimize column conditions (e.g., Chiralpak IG-3, hexane/isopropanol gradient).

- Scale-Up Considerations : Assess solvent recovery rates and catalyst turnover numbers for industrial relevance without commercial bias .

Q. How can computational and experimental methods elucidate the structure-odor relationship of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and OR1A1/OR2W1 receptors. Calculate binding free energies (ΔG) using AMBER or GROMACS.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl group substitutions) and test odor thresholds via human sensory panels.

- Data Integration : Create a comparative table linking structural modifications (e.g., cyclohexene ring saturation) to odor descriptors (e.g., “woody” vs. “citrus”) .

Q. Data Contradiction Analysis

Q. What systematic approaches address discrepancies in this compound’s predicted vs. observed receptor binding affinities?

- Methodological Answer :

- Blind Validation : Repeat assays in independent labs with shared reagents to rule out technical variability.

- Structural Reanalysis : Use X-ray crystallography or cryo-EM to confirm receptor-ligand binding poses. Compare with docking predictions (e.g., AutoDock Vina).

- Publication Bias Assessment : Conduct a funnel plot analysis to identify unreported negative results .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine research questions on this compound?

- Methodological Answer :

- Feasibility : Pilot studies to assess synthetic accessibility (e.g., step count >5 may require outsourcing).

- Novelty : Compare this compound’s odor profile to patented analogs (e.g., Polysantol) to avoid redundancy.

- Ethical Compliance : Adhere to institutional review boards (IRBs) for human sensory studies .

属性

IUPAC Name |

1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-12(2)6-4-7-13-8-5-9-14(3,10-13)11-15/h6,8,11H,4-5,7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVBLQFHVRGNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCCC(C1)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866266 | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52474-60-9 | |

| Record name | Precyclemone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52474-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precyclemone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052474609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 1-methyl-3-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECYCLEMONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J28HO9G580 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。